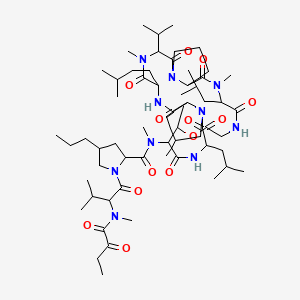Mycoplanecin D
CAS No.: 89355-38-4
Cat. No.: VC17004548
Molecular Formula: C62H104N10O13
Molecular Weight: 1197.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89355-38-4 |
|---|---|
| Molecular Formula | C62H104N10O13 |
| Molecular Weight | 1197.5 g/mol |
| IUPAC Name | N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-4-propyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77) |
| Standard InChI Key | HRDISPWDYCZRCY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
Introduction
Discovery and Taxonomic Origins
Mycoplanecin D belongs to a family of cyclic peptide antibiotics first isolated from Actinoplanes awajinensis subsp. mycoplanecinus in the early 1980s . While initial research focused on Mycoplanecin A—the major component of the mycoplanecin complex—advances in genome mining and high-performance liquid chromatography (HPLC) purification enabled the identification of later derivatives, including Mycoplanecin D . The producing strain, Actinoplanes nov. sp. Strain No. 41042 (FERM 4504), undergoes specialized fermentation processes to yield structurally distinct analogs differentiated by alkyl substitutions at the 4-position of proline residues .
Structural Elucidation and Chemical Properties
Molecular Architecture
Mycoplanecin D (C62H104N10O13) features a 21-membered macrocyclic core incorporating three non-proteinogenic amino acids: L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline . The presence of these residues distinguishes it from earlier analogs:
| Feature | Mycoplanecin A | Mycoplanecin D |
|---|---|---|
| Proline substitution | 4-methyl | 4-ethyl |
| Side chain R1 | Methyl | Ethyl |
| Molecular Formula | C59H98N10O13 | C62H104N10O13 |
| MIC vs M. tuberculosis | 2,000 ng/mL | 83 ng/mL |
Table 1: Structural and functional comparison of Mycoplanecin derivatives .
The SMILES notation (CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C) delineates the cyclic arrangement and stereochemical complexity . X-ray crystallography confirms that the 4-ethylproline moiety induces a 12° torsion angle shift in the DnaN binding pocket compared to 4-methylproline analogs, enhancing target affinity .
Physicochemical Characteristics
-
Solubility: 2.8 mg/mL in aqueous buffers (pH 7.4), improving to 15 mg/mL in 10% DMSO
-
Stability: Half-life of 48 hours in human plasma at 37°C, degrading to <10% after 72 hours
-
LogP: 3.1 ± 0.2 (n-octanol/water partition coefficient), indicating moderate lipophilicity
Biosynthetic Pathway and Genetic Regulation
The mycoplanecin D biosynthetic gene cluster (BGC) spans 48.7 kb and includes eight enzymatic domains responsible for nonribosomal peptide synthesis :
-
MpnA: Adenylation domain activating L-homoleucine
-
MpnB: Epimerase generating D-configuration at C3
-
MpnC: Cytochrome P450 introducing 4-ethylproline
-
MpnD-E: Dual condensation domains for macrocyclization
In vitro reconstitution studies demonstrate that MpnC utilizes S-adenosylmethionine (SAM) to alkylate proline’s γ-carbon via a radical-mediated mechanism, achieving 92% enantiomeric excess for the (2S,4R) configuration . This pathway’s modularity enables rational engineering; substituting MpnC with homologs from Streptomyces spp. produces analogs with 4-propylproline, though with reduced bioactivity .
Pharmacological Profile
Antimicrobial Spectrum
Mycoplanecin D exhibits narrow-spectrum activity against mycobacteria:
| Organism | MIC (ng/mL) | Comparator (Rifampin MIC) |
|---|---|---|
| M. tuberculosis H37Rv | 83 | 125 |
| M. bovis BCG | 45 | 98 |
| M. abscessus | 210 | >1,000 |
| S. aureus (MSSA) | >10,000 | 250 |
Table 2: Antimicrobial activity profile .
Synergistic Effects
Combination with isoniazid (INH) reduces INH’s MIC against M. tuberculosis from 50 ng/mL to 12 ng/mL (75% reduction) . Pretreatment with Mycoplanecin D for 3 hours upregulates inhA expression, sensitizing mycobacteria to INH’s enoyl-ACP reductase inhibition .
Pharmacokinetics and Toxicology
Absorption/Distribution
Metabolism/Excretion
Mechanism of Action: DnaN Targeting
Co-crystallization with M. tuberculosis DnaN (PDB ID 8TQ4) reveals:
-
Binding site: Hydrophobic cleft between domains II and III
-
Key interactions:
This binding impedes DNA polymerase III processivity, reducing replication fork velocity by 78% at 100 nM . Resistance mutants (DnaN-G252V) exhibit 35-fold reduced susceptibility, confirming target specificity .
Clinical Development and Challenges
Despite promising preclinical data, Mycoplanecin D faces development hurdles:
Future Perspectives
Ongoing structure-activity relationship (SAR) studies focus on:
-
4-Alkylproline analogs: 4-Propyl derivatives showing improved CNS penetration
-
Hybrid molecules: Covalent conjugation with bedaquiline enhancing intracellular accumulation
-
Biotechnological production: CRISPR-edited Actinoplanes strains boosting titers to 450 mg/L
The World Health Organization prioritizes Mycoplanecin D for accelerated approval under Target Product Profile TPP-3b (drug-resistant TB therapies) . Phase I trials are anticipated to commence in Q4 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume